molecular formula C12H5F19O B1586988 3-(Perfluoro-7-methyloctyl)-1,2-propenoxide CAS No. 41925-33-1

3-(Perfluoro-7-methyloctyl)-1,2-propenoxide

Cat. No.: B1586988
CAS No.: 41925-33-1
M. Wt: 526.14 g/mol
InChI Key: ZFJPGQQBBNLQOX-UHFFFAOYSA-N
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Description

3-(Perfluoro-7-methyloctyl)-1,2-propenoxide is a highly fluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant chemical stability and resistance to degradation. It is commonly used in various industrial applications due to its exceptional chemical inertness and thermal stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Perfluoro-7-methyloctyl)-1,2-propenoxide typically involves the epoxidation of a fluorinated alkene. The reaction conditions often include the use of strong oxidizing agents such as peracids or hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired epoxide ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and chromatography is also common to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Perfluoro-7-methyloctyl)-1,2-propenoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the epoxide ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include fluorinated alcohols, diols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Perfluoro-7-methyloctyl)-1,2-propenoxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Medicine: Explored for its potential in developing fluorinated pharmaceuticals with enhanced metabolic stability.

    Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 3-(Perfluoro-7-methyloctyl)-1,2-propenoxide involves its interaction with various molecular targets. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and cell membranes, potentially altering their function. The epoxide ring can also react with nucleophilic sites in biological molecules, leading to covalent modifications and changes in activity.

Comparison with Similar Compounds

Similar Compounds

    (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane: Similar in structure but with one additional fluorine atom.

    Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether: Contains fewer fluorine atoms and a different alkyl chain length.

    Epifluorohydrin: A simpler fluorinated epoxide with fewer fluorine atoms.

Uniqueness

3-(Perfluoro-7-methyloctyl)-1,2-propenoxide is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh chemical environments.

Properties

IUPAC Name

2-[2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-hexadecafluoro-8-(trifluoromethyl)nonyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F19O/c13-4(14,1-3-2-32-3)6(16,17)8(20,21)10(24,25)9(22,23)7(18,19)5(15,11(26,27)28)12(29,30)31/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJPGQQBBNLQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F19O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880421
Record name (2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41925-33-1
Record name 2-[2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41925-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl)oxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041925331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-hexadecafluoro-8-(trifluoromethyl)nonyl]oxirane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Perfluoro-7-methyloctyl)-1,2-propenoxide
Reactant of Route 2
3-(Perfluoro-7-methyloctyl)-1,2-propenoxide
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3-(Perfluoro-7-methyloctyl)-1,2-propenoxide
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3-(Perfluoro-7-methyloctyl)-1,2-propenoxide
Reactant of Route 5
3-(Perfluoro-7-methyloctyl)-1,2-propenoxide
Reactant of Route 6
3-(Perfluoro-7-methyloctyl)-1,2-propenoxide

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